7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the initial preparation of the pyrimidine core, followed by the introduction of the 3-chloro-4-fluorobenzyl and cyclopentyl groups. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate precursors such as 2,4-diaminopyrimidine with cyclopentanone under acidic conditions.
Introduction of the 3-chloro-4-fluorobenzyl Group: This step often involves nucleophilic substitution reactions using 3-chloro-4-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key signaling pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Thiazolo[4,5-d]pyrimidine: Investigated for its anti-inflammatory and anticancer activities.
Pyrido[2,3-d]pyrimidine: Used in the synthesis of various bioactive compounds.
Uniqueness
7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine core with chloro and fluoro substituents enhances its potential as a versatile scaffold for drug development.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methylamino]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN5O2/c19-13-7-10(5-6-14(13)20)8-21-17-22-9-12-15(23-17)24-18(27)25(16(12)26)11-3-1-2-4-11/h5-7,9,11H,1-4,8H2,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZLUMCAPCQUFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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